molecular formula C10H13BrF2SSi B14014674 (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane

Cat. No.: B14014674
M. Wt: 311.26 g/mol
InChI Key: QIOKFUMBXZTYCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane typically involves the reaction of appropriate precursors under controlled conditionsThe final step involves the attachment of the trimethylsilane group using a suitable silylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .

Scientific Research Applications

(6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-4-(methylthio)phenyl)trimethylsilane involves its interaction with specific molecular targets and pathways. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of bromine, fluorine, and silicon atoms can influence the reactivity and selectivity of these reactions, making the compound a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its unique properties can be leveraged to achieve specific outcomes .

Properties

Molecular Formula

C10H13BrF2SSi

Molecular Weight

311.26 g/mol

IUPAC Name

(6-bromo-2,3-difluoro-4-methylsulfanylphenyl)-trimethylsilane

InChI

InChI=1S/C10H13BrF2SSi/c1-14-7-5-6(11)10(15(2,3)4)9(13)8(7)12/h5H,1-4H3

InChI Key

QIOKFUMBXZTYCI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1F)F)SC)Br

Origin of Product

United States

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